molecular formula C6H9F5O B1350125 5,5,6,6,6-Pentafluorohexan-1-ol CAS No. 58556-45-9

5,5,6,6,6-Pentafluorohexan-1-ol

Cat. No.: B1350125
CAS No.: 58556-45-9
M. Wt: 192.13 g/mol
InChI Key: UEKOJSYLWJADHW-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohexan-1-ol (CAS: N/A, molecular formula: C₆H₉F₅O) is a fluorinated primary alcohol characterized by five fluorine atoms clustered at the 5th and 6th carbon positions of a six-carbon chain. Its SMILES notation is C(CCO)CC(C(F)(F)F)(F)F, reflecting the hydroxyl (-OH) group at the terminal carbon and fluorine substitution at the penultimate carbons . The compound is commercially available from suppliers like Santa Cruz Biotechnology (1 g for $116.00) and CymitQuimica (250 mg for €331.00), primarily serving as a building block in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

5,5,6,6,6-pentafluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKOJSYLWJADHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377823
Record name 5,5,6,6,6-pentafluorohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58556-45-9
Record name 5,5,6,6,6-pentafluorohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,6,6,6-Pentafluorohexan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohexan-1-ol typically involves the fluorination of hexanol derivatives. One common method includes the reaction of hexan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and purity of the final product, often requiring multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,6,6,6-Pentafluorohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluorohexan-1-ol involves its interaction with molecular targets through its hydroxyl group and fluorinated backbone. The fluorine atoms can influence the compound’s reactivity and interactions with enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Alcohols

Structural and Functional Group Differences

Compound Name Molecular Formula Molecular Weight Fluorine Substitution Pattern Functional Group Key Applications
5,5,6,6,6-Pentafluorohexan-1-ol C₆H₉F₅O 158.24 C5 and C6 positions Primary alcohol Organic synthesis, intermediates
1H,1H,2H,2H-Perfluorohexan-1-ol C₆H₄F₁₀O 246.08 C1 and C2 positions Primary alcohol Surfactants, coatings
4,4,5,5,6,6,6-Heptafluorohexan-1-ol C₆H₅F₇O 214.09 C4–C6 positions Primary alcohol Specialty polymers
5-Hexen-1-ol, 6,6-difluoro C₆H₁₀F₂O 136.14 C6 position Allylic alcohol Medicinal chemistry
5,5,6,6,6-Pentafluorohexanenitrile C₆H₆F₅N 187.11 C5–C6 positions Nitrile (-CN) Agrochemicals
Key Observations:
  • Fluorine Distribution : The target compound’s fluorine atoms at C5 and C6 reduce polarity compared to 1H,1H,2H,2H-Perfluorohexan-1-ol , which has higher fluorine density near the hydroxyl group, increasing hydrophobicity and surface activity .
  • Functional Group Impact : Replacing the hydroxyl group with a nitrile (as in 5,5,6,6,6-Pentafluorohexanenitrile ) shifts reactivity toward nucleophilic addition, broadening utility in cross-coupling reactions .

Physicochemical Properties

  • Boiling Points: Limited data exist for the target compound, but fluorinated alcohols generally exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and intermolecular forces. For example, 1H,1H,2H,2H-Perfluorohexan-1-ol has a boiling point >150°C , while 5-Hexen-1-ol, 6,6-difluoro (non-perfluorinated) likely has a lower boiling point (~120–140°C) .
  • Solubility: Fluorinated alcohols like the target compound are sparingly soluble in water but miscible with organic solvents like DMSO or ethanol, a trait shared with RS-601 (a pharmaceutical derivative of this compound) .

Cost and Availability

The target compound is priced at $116.00/g (Santa Cruz Biotechnology) and €331.00/250 mg (CymitQuimica) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,6,6,6-Pentafluorohexan-1-ol
Reactant of Route 2
5,5,6,6,6-Pentafluorohexan-1-ol

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